methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate
Description
This compound is a complex polycyclic alkaloid derivative characterized by a pentacyclic framework fused with two nitrogen atoms (8,16-diaza) and functionalized with an ethyl group at position 12, a methoxycarbonyl group at position 10, and stereospecific configurations (1S,12S,19R). The compound’s structural complexity necessitates advanced crystallographic tools like SHELX for precise conformational analysis .
Properties
IUPAC Name |
methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/t19-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGIPWAZSFKCN-NJDAHSKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CC(=C3[C@]4([C@@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate is a complex organic compound belonging to the class of alkaloids. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, targets, and relevant case studies.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 338.40 g/mol
- Topological Polar Surface Area (TPSA) : 41.60 Ų
- LogP : 3.50
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.
Key Targets
| Target Name | UniProt ID | Activity Probability | Model Accuracy |
|---|---|---|---|
| Nuclear factor NF-kappa-B p105 subunit | P19838 | 98.90% | 96.09% |
| Proteasome component C5 | P20618 | 94.80% | 90.00% |
| Cathepsin D | P07339 | 94.63% | 98.95% |
| Cyclooxygenase-2 | P35354 | 90.87% | 89.63% |
| Cannabinoid CB2 receptor | P34972 | 84.34% | 97.25% |
These interactions suggest that the compound may have anti-inflammatory and anticancer properties by modulating pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Breast Cancer Cells : In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase.
- Lung Cancer Cells : The compound showed a dose-dependent reduction in viability in A549 lung cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
- Modulation of NF-kB Pathway : It was found to inhibit the NF-kB signaling pathway in vitro, leading to decreased expression of inflammatory markers.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate exhibits significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Medicinal Chemistry
- Drug Development : The compound's unique structure makes it a candidate for the development of new anticancer and antimicrobial agents.
- Pharmacological Research : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to understand its potential therapeutic uses better.
Agriculture
- Pesticide Development : Due to its antimicrobial properties, there is potential for developing agricultural pesticides that are effective against plant pathogens while being environmentally friendly.
- Plant Growth Regulation : Preliminary studies suggest that the compound may enhance plant growth or resistance to stressors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Properties
Research conducted by the International Journal of Antimicrobial Agents evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The target compound belongs to a family of diazapentacyclic alkaloids. Below is a comparison with four analogs:
Physicochemical Properties
- LogP and Solubility : The target compound’s LogP (estimated ~3.19) suggests moderate lipophilicity, comparable to its deuterated analog (LogP = 3.19) . However, the carboxylic acid derivative (CBID:160765) has higher hydrophilicity (predicted LogP ~2.5) due to the ionizable carboxyl group .
- Hydrogen Bonding: The target compound has two H-bond acceptors (ester carbonyl and diaza nitrogens) and one H-bond donor (absent in the deuterated analog) , influencing its membrane permeability.
Stereochemical Impact
The 1S,12S,19R configuration distinguishes the target compound from analogs like CBID:163858 (1R,18R) and CBID:160765 (15S,19S) . These stereochemical variations critically affect binding to chiral biological targets, as demonstrated in related iboga alkaloids .
Preparation Methods
Core Cyclization and Ring Formation
The pentacyclic backbone is assembled via a tandem cyclization strategy. In one documented approach, a precursor bearing an indoloquinolizine moiety undergoes acid-catalyzed intramolecular cyclization. For example, trifluoroacetic acid (TFA) and m-chloroperbenzoic acid (mCPBA) are employed to induce epoxidation and subsequent ring closure at −41°C, achieving the desired stereochemistry at C1, C12, and C19.
Table 1: Key Cyclization Parameters
Ethyl Group Introduction
Stereoselective alkylation at C12 is achieved using ethylating agents under inert conditions. A patent-derived method utilizes potassium carbonate and dimethyl carbonate in diethylene glycol dimethyl ether at 100–120°C for 8–10 hours to install the ethyl group while preserving the ester functionality.
Functional Group Transformations
Esterification and Protecting Group Strategies
The methyl ester at C10 is introduced via a two-step process:
-
Carboxyl Activation : The carboxylic acid intermediate is treated with ethyl chloroformate and triethylamine in anhydrous dichloromethane to form a mixed anhydride.
-
Methanol Quench : Subsequent reaction with methanol yields the methyl ester, with yields exceeding 80% after purification.
Table 2: Esterification Optimization
| Reagent | Role | Optimal Molar Ratio |
|---|---|---|
| Ethyl chloroformate | Carboxyl activator | 1.1 eq |
| Triethylamine | Base | 2.0 eq |
| Methanol | Nucleophile | 5.0 eq |
Stereochemical Control
The (1S,12S,19R) configuration is enforced through chiral auxiliaries and reaction kinetics. For instance, the use of enantiopure starting materials and low-temperature conditions (−41°C) minimizes epimerization during cyclization.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Industrial protocols prioritize solvents with high boiling points (e.g., diethylene glycol dimethyl ether) to facilitate reflux conditions and improve reaction homogeneity. Catalytic systems, such as DMAP (4-dimethylaminopyridine), enhance acylation efficiency while reducing side reactions.
Table 3: Industrial Reaction Parameters
| Parameter | Small-Scale | Industrial-Scale |
|---|---|---|
| Solvent Volume | 4.5 mL/g substrate | 650–750 mL/g |
| Reaction Time | 3–12 h | 6–10 h |
| Purification Method | Column Chromatography | Vacuum Distillation |
Continuous Flow Synthesis
Emerging methods employ continuous flow reactors to improve heat transfer and scalability. A patent describes the use of tubular reactors for the methylation step, achieving 95% conversion with residence times under 30 minutes.
Purification and Characterization
Q & A
Q. How can AI-driven platforms enhance synthetic route design for analogous compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
